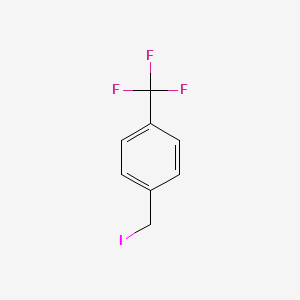
1-(Iodomethyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an iodomethyl group and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-(trifluoromethyl)benzene typically involves the introduction of the iodomethyl and trifluoromethyl groups onto a benzene ring. One common method is the radical trifluoromethylation of benzyl halides, followed by iodination. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming more complex fluorinated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific solvents and catalysts to enhance reactivity .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, alcohols, carboxylic acids, and complex fluorinated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(Iodomethyl)-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive iodomethyl and trifluoromethyl groups. These groups can undergo nucleophilic substitution, radical reactions, and coupling reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-(trifluoromethyl)benzene: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(Chloromethyl)-4-(trifluoromethyl)benzene: Contains a chloromethyl group instead of an iodomethyl group.
1-(Fluoromethyl)-4-(trifluoromethyl)benzene: Features a fluoromethyl group in place of the iodomethyl group.
Uniqueness
1-(Iodomethyl)-4-(trifluoromethyl)benzene is unique due to the presence of both iodomethyl and trifluoromethyl groups, which confer distinct reactivity and chemical properties. The iodomethyl group is highly reactive in substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
CAS No. |
207388-61-2 |
|---|---|
Molecular Formula |
C8H6F3I |
Molecular Weight |
286.03 g/mol |
IUPAC Name |
1-(iodomethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3I/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H,5H2 |
InChI Key |
DZSXLUXWSPJACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CI)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















